Dicinnamalacétone

Vue d'ensemble

Description

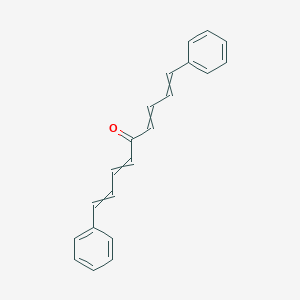

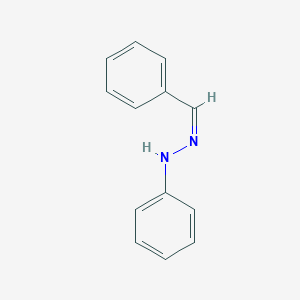

Dicinnamalacetone (DCA) is a chemical compound with the molecular formula C21H18O . It has an average mass of 286.367 Da and a monoisotopic mass of 286.135773 Da . The compound is also known by its IUPAC name, (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one .

Synthesis Analysis

The synthesis of Dicinnamalacetone is achieved via a double aldol condensation of cinnamaldehyde with acetone . This reaction mechanism is commonly used in organic chemistry .

Molecular Structure Analysis

The molecular structure of Dicinnamalacetone is characterized by two aromatic rings connected by a chain of alternating single and double bonds . The compound forms a Λ-shaped structure .

Chemical Reactions Analysis

Dicinnamalacetone has been used as an indicator in measuring the surface acidity of homoionic montmorillonites by titrating certain Hammett indicators adsorbed on the clay with n-butylamine . It has also been used as an indicator for the detection of excess hydrogen halides in many organic solvents (except alcohols) .

Physical And Chemical Properties Analysis

Dicinnamalacetone is a solid at 20°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 474.8±34.0 °C at 760 mmHg, and a flash point of 208.7±20.6 °C . The compound has a molar refractivity of 96.3±0.3 cm³, and its surface tension is 44.4±3.0 dyne/cm .

Applications De Recherche Scientifique

Mesure de l'acidité de surface

La dicinnamalacétone a été utilisée comme indicateur pour mesurer l'acidité de surface des montmorillonites homoioniques. Cela implique le titrage d'indicateurs de Hammett adsorbés sur l'argile avec de la n-butylamine, où la this compound passe du jaune au rouge vif pour indiquer un excès d'halogénures d'hydrogène .

Synthèse de matériaux optiques non linéaires

Elle a été synthétisée par condensation aldolique croisée et caractérisée pour une utilisation comme matériau optique non linéaire (NLO). Des techniques telles que la DRX, l'IRTF et l'ATD sont employées pour confirmer respectivement la pureté de phase, la taille des cristallites et le point de fusion .

Simulations de dynamique moléculaire

La this compound est utilisée dans le développement de champs de force moléculaires pour les simulations de systèmes biomoléculaires. Les applications comprennent l'étude des complexes biomolécule:ligand, les calculs d'énergie libre, la conception de médicaments basée sur la structure et le raffinement des complexes cristallins aux rayons X .

Confirmation de la structure moléculaire

L'optimisation géométrique utilisant des méthodes semi-empiriques AM-1 a été effectuée pour confirmer la structure moléculaire de la this compound .

Études d'encapsulation

Le composé a été étudié pour son encapsulation dans la β-cyclodextrine, caractérisé par diverses techniques spectroscopiques et calorimétriques afin de comprendre son complexe d'inclusion à la fois en solution et à l'état solide .

Chromatographie et spectrométrie de masse

La this compound est pertinente dans les applications de chromatographie ou de spectrométrie de masse en raison de ses propriétés chimiques, aidant à l'exécution efficace et efficiente de ces méthodes analytiques .

Chaque application utilise les propriétés uniques de la this compound pour répondre à des besoins de recherche spécifiques dans différentes disciplines scientifiques.

MilliporeSigma - this compound 98 Scholars Research Library - Progrès récents dans les synthèses de matériaux optiques non linéaires VWR - this compound ≥97%<a data-citationid="e4919d59-1e2d-d

Mécanisme D'action

Mode of Action

It’s known that dicinnamalacetone is synthesized via a double aldol condensation of cinnamaldehyde with acetone .

Biochemical Pathways

It’s known that dicinnamalacetone can be used as an indicator in measuring the surface acidity of homoionic montmorillonites .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Dicinnamalacetone is currently unknown .

Result of Action

It has been used as an indicator for detection of excess hydrogen halides in many organic solvents (except alcohols) .

Action Environment

It’s known that dicinnamalacetone can form combustible dusts, indicating that its stability and action may be influenced by the presence of dust and other particulates in the environment .

Propriétés

IUPAC Name |

1,9-diphenylnona-1,3,6,8-tetraen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJALOQFYHCJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060747 | |

| Record name | 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

622-21-9 | |

| Record name | Dicinnamalacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and key spectroscopic characteristics of Dicinnamalacetone?

A: Dicinnamalacetone, with a molecular formula of C21H18O and a molecular weight of 286.35 g/mol, displays characteristic peaks in various spectroscopic analyses. [, ]

- FTIR: Analysis reveals structural information, particularly confirming the presence of functional groups like the carbonyl group (C=O) and conjugated double bonds (C=C). [, ]

- XRD: This technique confirms the phase purity and helps determine the crystallite size of synthesized DCA. []

Q2: How does Dicinnamalacetone interact with β-cyclodextrin, and what are the implications of this interaction?

A: Research indicates that Dicinnamalacetone forms a 1:2 inclusion complex with β-cyclodextrin. [] This interaction involves the insertion of the two aromatic rings of the DCA molecule into the hydrophobic cavities of two β-cyclodextrin molecules. []

- Enhanced Solubility: This complexation enhances the water solubility of DCA, a property potentially beneficial for various applications. []

- Increased Stability: Studies show a significant enhancement in the thermal stability of DCA upon complexation with β-cyclodextrin. []

Q3: Can you elaborate on the catalytic properties of metal sulfates in the depolymerization of paraldehyde, and how does Dicinnamalacetone play a role in understanding the reaction mechanism?

A: Metal sulfates, particularly cupric sulfate, exhibit significant catalytic activity in the depolymerization of paraldehyde. [] Interestingly, the catalytic activity correlates strongly with the number of acid sites possessing a specific acid strength (pKa ≤ -3). []

- Dicinnamalacetone as a Poison: Poisoning experiments using Dicinnamalacetone, which preferentially adsorbs onto stronger acid sites, revealed that the poisoned cupric sulfate completely loses its catalytic activity. []

- Mechanism Insight: This finding strongly suggests that the acid sites with pKa ≤ -3 are the active sites responsible for the catalytic activity of cupric sulfate in the depolymerization of paraldehyde. []

Q4: Dicinnamalacetone is categorized as a non-linear optical (NLO) material. What structural features contribute to its NLO properties, and how are these properties being investigated?

A: The linear chain structure of Dicinnamalacetone molecules results in charge compensation, which influences its first-order hyperpolarizability (β), a key parameter for NLO activity. []

- Computational Studies: Researchers utilize semi-empirical methods like AM1 for geometry optimization of DCA. This helps estimate the permanent dipole moment, another factor influencing NLO properties. []

- Potential Applications: These studies suggest that DCA might possess a moderately large β value, making it a potential candidate for applications like second-harmonic generation (SHG). []

Q5: What is the significance of studying the effects of moisture adsorption on the acidity of silica-alumina, and how is Dicinnamalacetone used in this context?

A: Understanding the impact of moisture on the acidity of solid acid catalysts like silica-alumina is crucial, as it directly influences their catalytic performance. [] Dicinnamalacetone, with its known pKa value (-3.0), serves as a valuable Hammett indicator in this context. []

- Acidity Measurement: Researchers use Dicinnamalacetone alongside other Hammett indicators to quantify the acidity of silica-alumina samples with varying degrees of moisture adsorption. []

- Mechanistic Insight: Results show that moisture adsorption significantly reduces the number of highly acidic sites (Ho ≤ -3.0) on silica-alumina, confirming the role of water in modifying surface acidity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B213053.png)

![Acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury](/img/structure/B213090.png)

![(3S,8S,10R,13R,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B213093.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)

![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)